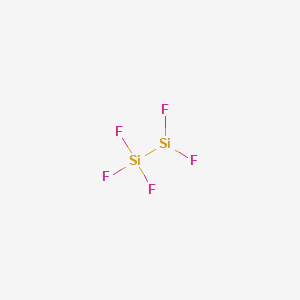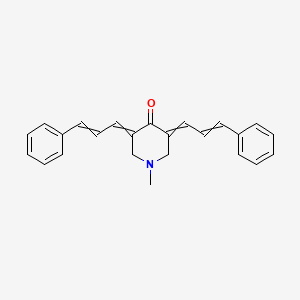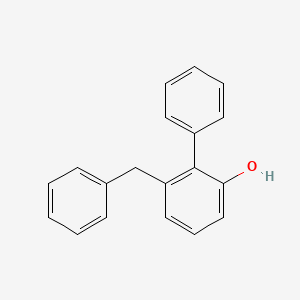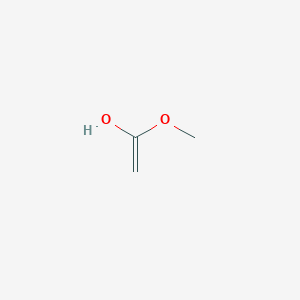![molecular formula C13H21N3O B14157929 1-[2-(Diethylamino)ethyl]-3-phenylurea CAS No. 4559-89-1](/img/structure/B14157929.png)
1-[2-(Diethylamino)ethyl]-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Diethylamino)ethyl]-3-phenylurea is an organic compound with the molecular formula C13H21N3O This compound is characterized by the presence of a diethylaminoethyl group attached to a phenylurea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Diethylamino)ethyl]-3-phenylurea typically involves the reaction of diethylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{NCO} + \text{H}_2\text{NCH}_2\text{CH}_2\text{N(C}_2\text{H}_5)_2 \rightarrow \text{C}_6\text{H}_5\text{NHCONHCH}_2\text{CH}_2\text{N(C}_2\text{H}_5)_2 ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Diethylamino)ethyl]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1-[2-(Diethylamino)ethyl]-3-phenylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-[2-(Diethylamino)ethyl]-3-phenylurea exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
2-(Diethylamino)ethyl methacrylate: A related compound used in polymer chemistry.
Diethylamino hydroxybenzoyl hexyl benzoate: Another compound with similar functional groups used in sunscreen formulations.
Uniqueness: 1-[2-(Diethylamino)ethyl]-3-phenylurea is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a phenylurea backbone with a diethylaminoethyl group makes it a versatile compound for various applications.
Propiedades
Número CAS |
4559-89-1 |
|---|---|
Fórmula molecular |
C13H21N3O |
Peso molecular |
235.33 g/mol |
Nombre IUPAC |
1-[2-(diethylamino)ethyl]-3-phenylurea |
InChI |
InChI=1S/C13H21N3O/c1-3-16(4-2)11-10-14-13(17)15-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H2,14,15,17) |
Clave InChI |
YTGXKAVGGWIDKO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14157853.png)
![ethyl [4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] carbonate](/img/structure/B14157864.png)


![1-[[2-(4-Ethoxyphenyl)acetyl]amino]-3-methylthiourea](/img/structure/B14157890.png)





![[(1S,2S)-2-butylcyclopropyl]boronic acid](/img/structure/B14157912.png)
![ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B14157923.png)
![N~2~-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide](/img/structure/B14157928.png)
